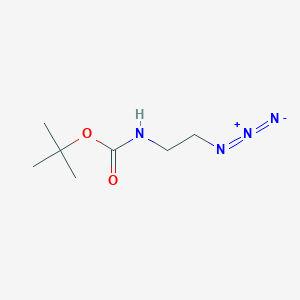

N-Boc-2-azidoethylamine

Description

Contextual Significance in Modern Organic Synthesis

The significance of N-Boc-2-azidoethylamine in modern organic synthesis stems largely from its azide (B81097) functional group. The azide group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is a cornerstone of "click chemistry". cymitquimica.com Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and require benign reaction conditions. aip.org The CuAAC reaction, independently discovered by Sharpless and Morten Meldal, joins an azide with a terminal alkyne to form a stable 1,2,3-triazole ring with remarkable efficiency and selectivity. aip.orgnobelprize.org

This reactivity makes this compound an important reagent for constructing complex molecular architectures that were previously difficult to synthesize. aip.org The compound provides a readily available source of the "azido" handle for these powerful conjugation reactions. Furthermore, the presence of the Boc-protecting group on the amine is crucial. The Boc group is stable under many reaction conditions but can be easily removed under mild acidic conditions. This allows chemists to perform azide-based modifications first and then expose the primary amine for subsequent reactions, a strategy known as orthogonal protection. This dual functionality is essential for the step-by-step assembly of complex molecules.

Role as a Versatile Chemical Building Block for Functionalization

This compound serves as a heterobifunctional linker, a molecule with two different reactive groups that can connect different molecular entities. The azide allows for attachment to alkyne-modified molecules, while the protected amine, once deprotected, can react with a wide range of electrophiles, such as carboxylic acids, to form amide bonds.

This versatility has led to its use in diverse fields:

Bioconjugation: The compound is used to link molecules to biological systems. The azide group's bioorthogonal nature means it does not react with functional groups typically found in living organisms, allowing for specific labeling of proteins, peptides, and other biomolecules. nobelprize.orgwikipedia.org

Polymer Chemistry: It is used to functionalize polymers. For instance, it can be grafted onto polymer backbones to introduce azide groups, which can then be used to attach other molecules or to form cross-linked materials like hydrogels.

Medicinal Chemistry: In drug discovery, it serves as a valuable intermediate for synthesizing complex molecules and potential therapeutic agents. cymitquimica.comrsc.org For example, it has been used in the synthesis of peptide-oligonucleotide conjugates and other complex structures. rsc.orgoup.com

Materials Science: The compound is used to modify surfaces, such as silica (B1680970) supports, to create functionalized materials for catalysis or chromatography.

Table 2: Applications of this compound as a Building Block

| Field | Application | Description | Source(s) |

|---|---|---|---|

| Click Chemistry | Azide source | The azide group readily participates in CuAAC reactions to form stable triazole linkages. | cymitquimica.com |

| Bioconjugation | Heterobifunctional linker | Connects biomolecules (e.g., peptides) to other molecules or surfaces for labeling and diagnostics. | |

| Polymer Synthesis | Functionalization of polymers | Introduces azide handles onto polymers for creating hydrogels and other advanced materials. | |

| Organic Synthesis | Intermediate | Used as a precursor for synthesizing more complex molecules, such as 1-amino-2-azidoethane. | rsc.orglookchem.com |

Historical Development of Azide- and Carbamate-Functionalized Molecules in Chemical Research

The utility of this compound is built upon a long history of research into its constituent functional groups: azides and carbamates.

Azides: The history of organic azides began in 1864 when Peter Griess first prepared phenyl azide. nobelprize.orgwikipedia.org In the 1890s, Theodor Curtius discovered hydrazoic acid and described the rearrangement of acyl azides into isocyanates, a reaction now known as the Curtius rearrangement. wikipedia.orgscielo.br For many years, the use of azides in the research laboratory was somewhat limited due to the perceived instability of low molecular weight azides. wikipedia.org A significant advancement came with Rolf Huisgen's work in the 1960s, which defined the mechanism of 1,3-dipolar cycloadditions, the fundamental reaction class to which the azide-alkyne reaction belongs. nobelprize.orgwikipedia.org However, interest in azide chemistry exploded following the development of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal in the early 2000s. nobelprize.orgwikipedia.org This "click" reaction proved to be so reliable and specific that it revolutionized how chemists approach the synthesis of complex molecules, leading to a surge in the use of azide-functionalized building blocks. aip.orgwikipedia.org

Carbamates: The carbamate (B1207046) functional group also has a rich history. The term was established in 1845 with Wöhler's formulation of ethyl carbamate. acs.org Carbamates are esters of carbamic acid (NH₂COOH). wikipedia.org While carbamic acid itself is unstable, its esters (carbamates) and salts are generally stable. wikipedia.org In the 20th century, carbamates found widespread application. The first major commercial carbamate product was the insecticide Carbaryl, introduced in 1956. acs.org In the field of organic synthesis, carbamates became crucial as protecting groups for amines, particularly in peptide synthesis. nih.gov The tert-butoxycarbonyl (Boc) group, a key feature of this compound, is a type of carbamate that became a cornerstone of peptide chemistry due to its stability and ease of removal under specific conditions. Carbamate linkages are also the repeating unit in polyurethanes, a major class of plastics. wikipedia.org In medicinal chemistry, the carbamate moiety is a structural element in many approved drugs due to its chemical stability and ability to act as a peptide bond surrogate. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-azidoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)9-4-5-10-11-8/h4-5H2,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZVCESAQNHHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624770 | |

| Record name | tert-Butyl (2-azidoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117861-38-8 | |

| Record name | tert-Butyl (2-azidoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Boc 2 Azidoethylamine and Its Precursors

Strategies for Azide (B81097) Group Introduction

The incorporation of the azido group is a critical step in the synthesis of N-Boc-2-azidoethylamine. This is typically accomplished via nucleophilic substitution reactions, where a suitable leaving group on a two-carbon electrophilic synthon is displaced by an azide salt.

Nucleophilic Substitution Reactions with Azide Salts

The most prevalent method for introducing the azide group is through the reaction of an appropriate precursor with an azide salt, commonly sodium azide (NaN₃). This Sₙ2 reaction is favored by the use of polar aprotic solvents and is a reliable and high-yielding transformation.

A common and direct route to this compound involves the initial protection of a halogenated ethanamine, followed by nucleophilic substitution with an azide salt. The halogen atom in these precursors serves as an excellent leaving group for the incoming azide nucleophile.

The synthesis commences with the protection of the amino group of 2-bromoethylamine or 2-chloroethylamine. For instance, 2-bromoethylamine hydrobromide can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide to yield tert-butyl (2-bromoethyl)carbamate (N-Boc-2-bromoethylamine). This reaction is typically carried out in solvents such as methanol or dichloromethane (B109758). chemicalbook.comgoogle.com

Once the N-Boc-protected halogenated ethanamine is obtained, the subsequent step is the displacement of the halide with sodium azide. This reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution. The reaction proceeds to furnish this compound in good yield. The bromine atom in N-Boc-2-bromoethylamine is a particularly effective leaving group for this transformation.

| Precursor | Reagents for Azidation | Solvent | Product |

| tert-Butyl (2-bromoethyl)carbamate | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | This compound |

| tert-Butyl (2-chloroethyl)carbamate | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | This compound |

An alternative to halogenated precursors is the use of sulfonate esters, such as tosylates or mesylates. These are also excellent leaving groups for nucleophilic substitution reactions. A plausible synthetic pathway involves the conversion of the hydroxyl group of N-Boc-2-aminoethanol into a sulfonate ester, which is then displaced by an azide salt.

In this approach, commercially available N-Boc-2-aminoethanol can be treated with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine or triethylamine, to form the corresponding N-Boc-2-aminoethyl tosylate or mesylate. The subsequent reaction of this intermediate with sodium azide in a suitable polar aprotic solvent like DMF would yield this compound. This two-step process from N-Boc-2-aminoethanol provides a reliable alternative to the use of halogenated precursors.

| Intermediate | Reagents for Azidation | Solvent | Product |

| N-Boc-2-aminoethyl 4-methylbenzenesulfonate | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | This compound |

| N-Boc-2-aminoethyl methanesulfonate | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | This compound |

Consideration of Alternative Azide Precursors and Reaction Conditions

While sodium azide is the most common source of the azide nucleophile, other reagents can be considered. For instance, trimethylsilyl azide (TMSN₃) can be used for the ring-opening of activated aziridines to introduce an azide group, which could be a potential, albeit less direct, route to precursors of this compound. nih.gov The reaction conditions for the azidation step can be optimized by varying the temperature, reaction time, and solvent to maximize the yield and purity of the final product.

tert-Butyloxycarbonyl (Boc) Group Installation

The protection of the amine functionality with the tert-butyloxycarbonyl (Boc) group is a crucial step to prevent side reactions during the introduction of the azide group or other subsequent transformations. The Boc group is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Carbamate (B1207046) Formation using Di-tert-butyl Dicarbonate (Boc₂O)

The most widely used method for the introduction of the Boc group is the reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. researchgate.netresearchgate.net This reaction is versatile and can be carried out under various conditions.

The reaction of an amine with Boc₂O proceeds via nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the anhydride. This is typically facilitated by the presence of a base, such as triethylamine (TEA), sodium hydroxide (NaOH), or 4-(dimethylamino)pyridine (DMAP), which neutralizes the acidic byproduct. organic-chemistry.orgmcours.net The choice of base and solvent can be tailored to the specific substrate. For the synthesis of the precursors to this compound, such as N-Boc-2-bromoethylamine, the reaction is often performed using 2-bromoethylamine hydrobromide and Boc₂O in the presence of a base like triethylamine in a solvent like dichloromethane or methanol. chemicalbook.com

The reaction conditions for Boc protection are generally mild, and the workup is often straightforward, leading to high yields of the desired N-Boc protected product.

| Amine Precursor | Base | Solvent | Product |

| 2-Bromoethylamine hydrobromide | Triethylamine | Dichloromethane | tert-Butyl (2-bromoethyl)carbamate |

| 2-Chloroethylamine hydrochloride | Sodium Hydroxide | Water/Dioxane | tert-Butyl (2-chloroethyl)carbamate |

| 2-Azidoethylamine (B148788) | Triethylamine | Dichloromethane | This compound |

Carbamate Formation using tert-Butyl Chloroformate

The synthesis of this compound involves the formation of a carbamate by protecting the primary amine of 2-azidoethylamine with a tert-butoxycarbonyl (Boc) group. One reagent used for this transformation is tert-butyl chloroformate (Boc-Cl). The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate.

Tert-butyl chloroformate is a highly reactive reagent for introducing the Boc protecting group. However, it is known to be unstable at room temperature and must be prepared shortly before use, often from tert-butanol or potassium tert-butoxide and phosgene. researchgate.net Due to its instability and the potential for decomposition, it is typically kept in an anhydrous solvent at low temperatures for short periods. researchgate.net

The reaction with a primary amine like 2-azidoethylamine generally involves the amine acting as a nucleophile, attacking the carbonyl carbon of tert-butyl chloroformate. This is followed by the expulsion of a chloride ion. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction. The steric bulk of the tert-butyl group is a significant feature, influencing the reagent's reactivity and minimizing certain side reactions. While effective, the instability of tert-butyl chloroformate has led to the widespread preference for di-tert-butyl dicarbonate (Boc₂O) in many synthetic protocols.

Purification and Isolation Techniques for this compound

Chromatographic Methods (e.g., flash column chromatography)

Flash column chromatography is a primary technique for the purification of this compound from crude reaction mixtures, effectively separating the product from unreacted starting materials, reagents, and byproducts. The choice of stationary phase and eluent system is critical for successful separation.

For N-Boc protected amines, silica (B1680970) gel is a common stationary phase. However, the residual acidity of standard silica gel can sometimes cause peak tailing or degradation of amine-containing compounds. To mitigate this, several strategies are employed:

Addition of a Basic Modifier : A small amount of a volatile base, such as triethylamine (typically 0.1-1%), is often added to the eluent system. rochester.edu This deactivates the acidic silanol groups on the silica surface, resulting in improved peak shape and recovery.

Use of Neutralized or Basic Stationary Phases : Alternatively, neutral alumina can be used as the stationary phase. One reported purification of a Boc-protected amine utilized a neutral alumina column with a petroleum ether: ethyl acetate (97:03) eluent. semanticscholar.org

Common eluent systems for the purification of moderately polar compounds like this compound are binary mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate. rochester.edu The optimal ratio is determined empirically using thin-layer chromatography (TLC), typically aiming for an Rf value of 0.2-0.35 for the desired compound. epfl.ch After chromatography, fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Recrystallization and Solvent Evaporation Techniques

While many Boc-protected amino acids are crystalline solids, smaller molecules like this compound are often isolated as oils or low-melting solids, which can make purification by recrystallization challenging. researchgate.net When direct crystallization from the crude oil is not feasible, the primary isolation technique is solvent evaporation following an aqueous workup and extraction.

The typical workup procedure involves quenching the reaction, extracting the product into an organic solvent (like dichloromethane or ethyl acetate), washing the organic layer to remove water-soluble impurities, drying it over an anhydrous salt (e.g., sodium sulfate), and finally, concentrating the solution under reduced pressure using a rotary evaporator. nih.gov

For products that are obtained as oils but have the potential to solidify, several techniques can be employed:

Trituration : The crude oil is stirred with a non-polar solvent in which the product is insoluble, such as hexane or petroleum ether. This can wash away more soluble impurities and induce the product to solidify.

Seed Crystallization : If a small amount of crystalline product is available, it can be added to the purified oil to act as a seed crystal. A patent for Boc-amino acids describes a method where seed crystals are added to the concentrated oil, which is then allowed to stand until solidification is complete. google.com

Pulping : Following solidification via seeding, a weak polar solvent is added to create a slurry (pulping). This mixture is stirred for a period, then filtered and dried to yield the purified crystalline product. google.com

Optimization of Synthetic Yields and Reaction Efficiency

Optimizing the synthesis of this compound focuses on maximizing the product yield, minimizing reaction times, and simplifying purification. Several factors, including the choice of catalyst, solvent, and reaction conditions, can be systematically varied to enhance efficiency.

Catalyst Selection: While Boc protection can proceed without a catalyst, particularly with a reactive amine, various catalysts have been shown to accelerate the reaction and improve yields, especially for less nucleophilic amines. Lewis acids and solid acid catalysts are commonly explored.

Heterogeneous Catalysts : Solid-supported catalysts like Amberlite-IR 120 offer significant advantages. They can be easily removed from the reaction mixture by simple filtration, simplifying the workup process and allowing for catalyst recycling. derpharmachemica.com

Lewis Acids : Catalysts such as yttria-zirconia have been shown to be effective in promoting the N-tert-butoxycarbonylation of a wide range of amines in excellent yields. semanticscholar.org

Solvent and Reaction Conditions: The choice of solvent can influence reaction rates and selectivity. While solvents like dichloromethane and acetonitrile are common, there is a growing interest in more environmentally friendly options.

Solvent-Free Conditions : Performing the reaction neat (without a solvent) can dramatically increase reaction rates and simplify purification. derpharmachemica.com This approach is highly efficient, often leading to near-quantitative yields in minutes.

Aqueous Media : Protocols using water as the primary solvent have been developed, offering a green alternative to volatile organic solvents. nih.gov

The following table summarizes findings from studies on the optimization of N-Boc protection reactions, which are applicable to the synthesis of this compound.

| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Amberlite-IR 120 | Solvent-Free | 1–3 min | 95–99 | derpharmachemica.com |

| Yttria-Zirconia | Acetonitrile | 0.5–3 h | 90–98 | semanticscholar.org |

| None (Catalyst-Free) | Water/Acetone | 8–12 min | 92–98 | nih.gov |

Reactivity and Chemical Transformations of N Boc 2 Azidoethylamine

Azide (B81097) Moiety Reactivity and Functionalization

The azide group is a high-energy functional group that participates in a variety of chemical transformations. Its ability to undergo specific reactions with high efficiency and selectivity makes it a cornerstone of bioconjugation and materials science, often referred to as "click chemistry".

Participation in 1,3-Dipolar Cycloaddition Reactions

The most prominent reaction of the azide moiety in N-Boc-2-azidoethylamine is its participation in 1,3-dipolar cycloadditions. wikipedia.orgijrpc.com This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a key example of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. organic-chemistry.orgwikipedia.org

In this reaction, the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orginterchim.fr The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are also utilized, which typically yield the 1,5-disubstituted 1,2,3-triazole regioisomer. nih.govorganic-chemistry.org

These cycloaddition reactions are powerful tools for creating complex molecular architectures and have been extensively used in the synthesis of various compounds, including triazole-containing amino acids and peptidomimetics. nih.govnih.govresearchgate.netfrontiersin.org The resulting triazole ring is not merely a linker but can also be a key pharmacophore in biologically active molecules.

| Reaction Type | Catalyst | Product Regioisomer | Key Features |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High yield, mild conditions, wide functional group tolerance. organic-chemistry.orginterchim.fr |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium(II) complexes | 1,5-disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC. nih.govorganic-chemistry.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (strain in alkyne) | 1,4- and 1,5-disubstituted 1,2,3-triazole mixture | Bioorthogonal, occurs in the absence of a metal catalyst. nsf.gov |

Reduction of the Azide Group to Primary Amine

The azide group of this compound can be selectively reduced to a primary amine, yielding N-Boc-ethylenediamine. gneechem.comderpharmachemica.com This transformation is a fundamental step in many synthetic pathways, as it unmasks a nucleophilic amino group that can be further functionalized.

One of the mildest and most common methods for this reduction is the Staudinger reaction. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. alfa-chemistry.com Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. wikipedia.orgalfa-chemistry.com The Staudinger reduction is highly chemoselective and tolerates a wide variety of other functional groups. organicchemistrytutor.com

Other methods for azide reduction include catalytic hydrogenation and reduction with various metal hydrides, though the Staudinger reaction often provides superior selectivity when other reducible functional groups are present. organic-chemistry.orgresearchgate.net

Reactivity in Specific Functional Group Transformations

Beyond cycloadditions and reductions, the azide moiety can participate in other specific transformations. For instance, in the presence of suitable reagents, it can be converted into other nitrogen-containing functional groups. These transformations, while less common than the aforementioned reactions, provide additional synthetic routes for the elaboration of the this compound scaffold.

tert-Butyloxycarbonyl (Boc) Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Acid-Catalyzed Deprotection

The most common method for the removal of the Boc group from this compound is acid-catalyzed deprotection. commonorganicchemistry.comresearchgate.net Trifluoroacetic acid (TFA) is frequently employed for this purpose, often in a solvent such as dichloromethane (B109758) (DCM). commonorganicchemistry.comresearchgate.netnih.gov The reaction proceeds through protonation of the carbamate (B1207046) carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. commonorganicchemistry.com

The deprotection is typically rapid and clean, often proceeding to completion at room temperature. commonorganicchemistry.com The resulting amine is usually obtained as its corresponding salt (e.g., trifluoroacetate (B77799) salt), which can be neutralized in a subsequent workup step if the free amine is desired. commonorganicchemistry.com Other acidic conditions, such as hydrogen chloride in an organic solvent, can also be used for Boc deprotection. stackexchange.com

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2 hours | commonorganicchemistry.com |

| Trifluoroacetic Acid (TFA) | - | Neat or in DCM, can be accelerated with microwave irradiation | researchgate.netnih.gov |

| Hydrogen Chloride (HCl) | Dioxane, Methanol, or Ethyl Acetate | 0 °C to room temperature | reddit.com |

Regeneration of the Primary Amine for Subsequent Derivatization

The primary purpose of Boc deprotection is to regenerate the primary amine, which can then participate in a wide array of subsequent chemical reactions. derpharmachemica.comrsc.org This unmasked nucleophilic amine is a key handle for further molecular elaboration.

Once deprotected, the resulting 2-azidoethylamine (B148788) can be derivatized in numerous ways. For example, it can undergo acylation with carboxylic acids or their activated derivatives to form amides, alkylation with alkyl halides, or reductive amination with aldehydes and ketones to form secondary amines. nih.govnih.govnih.gov This sequential reactivity, where the azide is first utilized in a reaction and then the Boc group is removed to allow for further functionalization of the amine, underscores the utility of this compound as a versatile synthetic building block. researchgate.netnih.gov

Chemoselectivity and Orthogonal Reactivity in Complex Molecular Architectures

The bifunctional nature of this compound, featuring a carbamate-protected amine and a reactive azide, makes it a valuable reagent in the synthesis of complex molecules. The distinct reactivity of these two functional groups allows for chemoselective transformations, where one group can be reacted while the other remains intact. This property is fundamental to its application in orthogonal chemical strategies, particularly in bioconjugation and peptide synthesis. nih.govnih.gov

The azide moiety is a versatile chemical handle for bioorthogonal "click chemistry" reactions. nih.govresearchgate.net These reactions are characterized by their high specificity, efficiency, and biocompatibility, proceeding rapidly in physiological conditions without interfering with native biological processes. nih.gov One of the primary reactions involving the azide group is the Staudinger ligation. nih.gov In this reaction, the azide reacts with a specifically engineered phosphine to form a stable amide bond, a process that is highly selective and occurs readily in aqueous environments. nih.gov Similarly, the azide can participate in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition reactions to form stable triazole linkages.

Crucially, the tert-butoxycarbonyl (Boc) protecting group on the amine is stable under the conditions required for these azide-specific ligations. nih.gov This stability is the cornerstone of its orthogonal reactivity. A synthetic strategy can involve an initial step where the azide of this compound is used to conjugate the molecule to a peptide, protein, or other complex structures. nih.gov Following this conjugation, the Boc group can be selectively removed under acidic conditions, unmasking the primary amine for subsequent modifications. This two-step approach allows for the sequential and controlled introduction of different functionalities at specific sites within a larger molecule.

For instance, in solid-phase peptide synthesis, an amino acid derivative of this compound could be incorporated into a peptide chain. peptide.com The azide group would then be available for conjugation to a reporter molecule (like a fluorescent dye) via click chemistry. Subsequently, the Boc group could be cleaved to allow for further peptide chain elongation or modification at the newly revealed amine terminus. This orthogonal handle provides synthetic chemists with precise control over the construction of complex, multi-component molecular architectures.

Advanced C-N Bond Formation Reactions involving this compound Derivatives

Derivatives of this compound are precursors to a variety of advanced carbon-nitrogen (C-N) bond-forming reactions, enabling the synthesis of diverse nitrogen-containing compounds. tcichemicals.comresearchgate.net The azide group itself is a key precursor for generating reactive nitrogen species that can participate in sophisticated bond constructions.

Staudinger Ligation: The Staudinger ligation is a powerful method for forming an amide bond, a fundamental linkage in peptides and proteins. raineslab.comnih.gov The reaction involves the coupling of an azide with a phosphine that has an ortho-ester group, such as a phosphinothioester. nih.govraineslab.com The initial reaction forms an iminophosphorane (an aza-ylide intermediate), which then undergoes an intramolecular S- to N-acyl transfer. raineslab.com Subsequent hydrolysis yields the final amide product and a phosphine oxide byproduct. raineslab.com A key advantage of the "traceless" Staudinger ligation is that no atoms from the phosphine reagent are incorporated into the final ligation product, making it an elegant tool for protein synthesis. nih.govraineslab.com

Aza-Wittig Reaction: The aza-Wittig reaction is another important transformation that begins with the formation of an iminophosphorane from an azide and a phosphine. chem-station.com This intermediate then reacts with a carbonyl compound, such as an aldehyde or ketone, in a manner analogous to the standard Wittig reaction. wikipedia.orgnih.gov The reaction proceeds via an oxazaphosphetidine intermediate, which collapses to form an imine (a C=N double bond) and triphenylphosphine oxide. wikipedia.org The resulting imine can be a stable final product or can be subsequently reduced, typically with a hydride reagent like sodium borohydride (B1222165), to afford a secondary amine, thus completing the formation of a new C-N single bond. mdma.chnih.gov This two-step sequence provides a versatile method for synthesizing secondary amines from azides and carbonyls. mdma.ch

Transition-Metal-Catalyzed Amination: Organic azides can serve as efficient nitrogen sources in transition-metal-catalyzed C-H amination reactions. ibs.re.kr This modern synthetic strategy offers a highly atom-economical route to C-N bond formation by directly functionalizing C-H bonds. ibs.re.krnih.gov Catalysts based on rhodium or iridium can react with an azide to generate a transient metal nitrenoid intermediate. ibs.re.kr This reactive species can then insert into an activated C-H bond (e.g., benzylic or allylic positions) or participate in directed C-H amination of aromatic rings, forming a new C-N bond directly. ibs.re.krnih.gov A significant advantage of this approach is that the only byproduct is environmentally benign dinitrogen (N₂). ibs.re.kr

Reductive Amination of Derived Amines: The azide group of this compound can be selectively reduced to a primary amine using various reagents, such as sodium borohydride in the presence of a cobalt or nickel catalyst, without affecting the Boc-protecting group. organic-chemistry.org The resulting N-Boc-ethylenediamine can then be used in reductive amination reactions. wikipedia.org In a one-pot tandem procedure, this primary amine can react with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). nih.govnih.gov This process efficiently forms a new C-N bond, yielding a secondary amine that remains Boc-protected at the other terminus, ready for further synthetic manipulations. nih.gov

| Reaction Type | Key Reagents/Catalysts | Intermediate Species | Final C-N Bond Type |

| Staudinger Ligation | Phosphinothioester | Iminophosphorane, Amidophosphonium salt | Amide (R-CO-NH-R') |

| Aza-Wittig Reaction | Phosphine, Carbonyl (Aldehyde/Ketone) | Iminophosphorane, Oxazaphosphetidine | Imine (R₂C=N-R'), reducible to Amine |

| C-H Amination | Transition Metal Catalyst (e.g., Rh, Ir) | Metal Nitrenoid | Amine (R₃C-NH-R') |

| Reductive Amination | Reducing agent, Carbonyl (Aldehyde/Ketone) | Imine | Amine (R₂CH-NH-R') |

Applications of N Boc 2 Azidoethylamine in Chemical Research

N-Boc-2-azidoethylamine serves as a valuable bifunctional chemical linker in modern chemical research, primarily due to the presence of two key functional groups: a terminal azide (B81097) and a Boc-protected amine. The azide group is a versatile handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet easily removable mask for the primary amine, allowing for sequential chemical modifications. This structure makes this compound a key reagent in bioorthogonal chemistry, particularly in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the rapid and specific formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne. organic-chemistry.org This reaction is characterized by its high yield, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous solutions. organic-chemistry.org this compound readily participates in CuAAC, with its azide moiety reacting with various terminal alkynes to form covalently linked conjugates.

The generally accepted mechanism for CuAAC begins with the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper-acetylide intermediate. The azide, in this case this compound, then reacts with this activated intermediate. This step leads to the formation of a six-membered copper-containing ring structure. Subsequent rearrangement and protonation yield the final 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst for the next cycle.

Kinetic studies have revealed that the reaction's behavior can depend significantly on the copper concentration. nih.gov At catalytic concentrations of copper, the reaction rate often shows a second-order dependence on the catalyst, suggesting that a dinuclear copper intermediate may be the active catalytic species. nih.gov However, at non-catalytic copper levels, the rate tends to be first-order with respect to both the azide and alkyne concentrations. nih.gov The introduction of photoinitiation systems can also influence the reaction pathway, where the photoreduction of a copper(II) precursor to the active copper(I) state can become a rate-determining factor, especially at low light intensities. nih.gov

| Condition | Rate Dependence on [Azide] | Rate Dependence on [Alkyne] | Rate Dependence on [Cu(I)] | Proposed Intermediate |

|---|---|---|---|---|

| Catalytic [Cu] | ~Zero-order | ~Zero-order | Second-order | Dinuclear Copper Complex |

| Non-Catalytic [Cu] | First-order | First-order | - | Mononuclear Copper Complex |

To enhance the efficiency of the CuAAC reaction and mitigate potential issues like copper-induced toxicity or oxidative side reactions, significant research has focused on the development of chelating ligands. mdpi.comnih.govjenabioscience.com These ligands accelerate the reaction rate, stabilize the catalytically active Cu(I) oxidation state against disproportionation and oxidation, and improve catalyst solubility. tdl.orgnih.gov

A variety of nitrogen- and phosphorus-based ligands have been developed. mdpi.com Tris(triazolylmethyl)amine ligands, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), are widely used. tdl.org Other effective ligand classes include derivatives of 2,2′-bipyridine and 1,10-phenanthroline, which have been shown to accelerate CuAAC reactions. mdpi.com The choice of ligand is often dependent on the reaction conditions; some ligands perform best in coordinating organic solvents, while others are designed for optimal activity in aqueous, biological media. nih.gov Optimization involves balancing the ligand's ability to activate the copper catalyst without forming an overly stable complex that inhibits the reaction. nih.gov

| Ligand Class | Example Ligand | Key Features | Primary Application Environment |

|---|---|---|---|

| Tris(triazolylmethyl)amines | TBTA | Strongly accelerates reaction, stabilizes Cu(I). | Organic and aqueous systems. |

| Bipyridine Derivatives | Bathophenanthroline disulfonate | Improves rates in aqueous media, water-soluble. | Bioconjugation in aqueous buffers. |

| Phosphine (B1218219) Ligands | Triphenylphosphine (B44618) (PPh₃) | Acts as both ligand and reductant. | Organic synthesis. |

| Benzimidazole-based Ligands | Tris(2-benzimidazolylmethyl)amines | Superior performance at low catalyst loading. nih.gov | Conditions with high substrate concentration. nih.gov |

A defining feature of the CuAAC reaction is its exceptional regioselectivity. organic-chemistry.org The reaction between a terminal alkyne and an azide like this compound exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgresearchgate.net This specificity is a direct consequence of the copper-catalyzed mechanism, which proceeds through intermediates that geometrically constrain the cycloaddition to a single regioisomeric outcome.

This contrasts sharply with the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically requires harsh conditions (e.g., high temperatures) and produces a mixture of both 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.org The ability to reliably and exclusively form the 1,4-isomer under mild conditions makes CuAAC a powerful tool for constructing well-defined molecular architectures, which is critical in drug discovery, materials science, and bioconjugation. beilstein-journals.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes

To address the cellular toxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal alternative. nih.gov This reaction leverages the high ring strain of cyclooctyne (B158145) derivatives to enable a [3+2] cycloaddition with azides, such as this compound, to proceed rapidly at physiological temperatures without the need for a catalyst. magtech.com.cnenamine.net The release of this ring strain provides the thermodynamic driving force for the reaction. researchgate.net

SPAAC is a truly bioorthogonal reaction, as neither the azide nor the cyclooctyne functional groups react with biological molecules or interfere with cellular processes. nih.gov The absence of a catalyst makes it ideal for applications in living systems, including labeling biomolecules on cell surfaces or within living organisms. researchgate.netresearchgate.net The reaction proceeds efficiently under mild physiological conditions, typically in aqueous buffers at neutral pH and ambient temperature. nih.govnih.gov

Various cyclooctyne reagents have been synthesized to optimize reaction kinetics and improve properties like solubility and stability. magtech.com.cn Early examples like cyclooctyne have been succeeded by more reactive derivatives such as dibenzocyclooctynes (DBCO), difluorinated cyclooctynes (DIFO), and azacyclooctynes (DIMAC), which exhibit significantly faster reaction rates with azides. magtech.com.cnnih.gov This catalyst-free approach allows for the precise chemical modification of biological systems with minimal perturbation. researchgate.netresearchgate.net

| Cyclooctyne Reagent | Abbreviation | Key Characteristics |

|---|---|---|

| Dibenzocyclooctyne | DBCO/DIBO | High reactivity due to ring strain; widely used. enamine.netnih.gov |

| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine atoms enhance reactivity. magtech.com.cn |

| Bicyclononyne | BCN | Small, highly strained, and exhibits fast kinetics. |

| Dimethoxyazacyclooctyne | DIMAC | Improved water solubility and bioavailability. magtech.com.cn |

Staudinger Ligation and Related Azide-Phosphine Reactions

The Staudinger ligation is a powerful chemical transformation that forms a stable amide bond between an azide and a phosphine. This reaction has found widespread use in chemical biology due to its high chemoselectivity and biocompatibility. The reaction proceeds under mild conditions and is orthogonal to most functional groups found in biological systems.

In the context of this compound, the azide moiety readily participates in the Staudinger reaction. The reaction is initiated by the nucleophilic attack of a triarylphosphine on the terminal nitrogen of the azide, leading to the formation of an iminophosphorane (aza-ylide) with the concomitant loss of dinitrogen gas. In the presence of an appropriately positioned ester group on the phosphine, the iminophosphorane can be trapped intramolecularly to form an amide bond.

Research has shown that the use of N-Boc-protected phosphine derivatives can significantly influence the outcome of the Staudinger ligation. For instance, in the functionalization of dinucleotides, the protection of the amino group on the phosphine reagent with a Boc group was found to increase the yield of the desired amide bond formation up to 35%. nih.gov This is attributed to the steric hindrance of the Boc group, which favors the amide-forming pathway over the reduction of the azide. nih.gov

The general mechanism of the Staudinger ligation is depicted below:

Formation of the Iminophosphorane: The phosphine attacks the azide, leading to a phosphazide intermediate which then loses N₂ to form an iminophosphorane.

Amide Bond Formation: In the presence of a trapping electrophile (e.g., an ester), the iminophosphorane undergoes intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine oxide byproduct.

This reaction's utility is further highlighted in "traceless" Staudinger ligations, where the phosphine oxide byproduct is not incorporated into the final product.

Bioconjugation Methodologies Utilizing this compound Derivatives

The unique structure of this compound makes it an ideal linker for bioconjugation, the process of covalently linking two biomolecules. After deprotection of the Boc group to reveal the primary amine, this functional group can be readily coupled to various biomolecules, while the azide remains available for subsequent ligation reactions.

Conjugation to Peptides and Proteins for Biochemical Studies

This compound derivatives are instrumental in the site-specific modification of peptides and proteins. The deprotected amine can be acylated by a carboxylic acid on a peptide or protein, or it can be reacted with other functional groups to form stable linkages. The incorporated azide then serves as a handle for further functionalization, for example, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger ligation.

This strategy allows for the introduction of a wide array of functionalities onto peptides and proteins, including fluorescent dyes, biotin tags, and polyethylene glycol (PEG) chains. Such modifications are crucial for studying protein localization, interactions, and for improving the therapeutic properties of peptide-based drugs.

| Biomolecule | Conjugation Strategy | Application |

| Peptides | Amide bond formation followed by Staudinger ligation | Synthesis of glycopeptides, construction of microarrays |

| Proteins | Site-specific modification via engineered amino acids | Labeling with imaging agents, PEGylation for improved stability |

Functionalization of Oligonucleotides and Nucleic Acids

The modification of oligonucleotides and nucleic acids is essential for their use as therapeutic agents, diagnostic tools, and in fundamental biological research. This compound derivatives provide a means to introduce azide functionalities into these biomolecules. This is often achieved by incorporating the azido group during solid-phase synthesis or through post-synthetic modification of a reactive handle on the oligonucleotide.

Once the azide is in place, it can be used for conjugation with a variety of molecules, including peptides, fluorophores, and nanoparticles, via click chemistry or Staudinger ligation. nih.gov This allows for the development of sophisticated nucleic acid-based probes and therapeutic constructs. For example, the site-specific attachment of reporter groups to oligonucleotides enables the study of their cellular uptake and trafficking.

Modification of Carbohydrates and Glycans for Glycobiology Research

Glycobiology research often requires the chemical modification of carbohydrates and glycans to study their complex roles in biological processes. This compound can be used to introduce azide groups onto sugar moieties. This is typically achieved by first converting a hydroxyl group on the carbohydrate to a leaving group, followed by nucleophilic substitution with the deprotected amine of the azidoethylamine.

The resulting azido-functionalized carbohydrates can then be conjugated to proteins, lipids, or surfaces to create tools for studying carbohydrate-protein interactions, glycan arrays, and for the development of synthetic vaccines. The Staudinger ligation has been particularly valuable in this area for the in vivo labeling of glycans on cell surfaces. sigmaaldrich.comnih.gov

Design and Synthesis of Biological Probes and Enzyme Inhibitors

The development of highly specific biological probes and enzyme inhibitors is a cornerstone of chemical biology and drug discovery. The versatility of this compound allows for its incorporation into the structures of these molecules, providing a reactive handle for further modifications.

For instance, an enzyme inhibitor can be synthesized with an this compound linker. The azide group can then be used to attach a fluorescent reporter molecule, enabling the visualization of the inhibitor's binding to its target enzyme within a cell. Similarly, biological probes designed to detect specific analytes can be constructed using this building block to facilitate the attachment of signaling moieties.

Development of Molecular Probes and Imaging Agents

Molecular probes and imaging agents are essential tools for visualizing and understanding biological processes at the molecular level. nih.gov this compound serves as a valuable scaffold in the synthesis of these agents. The protected amine allows for the stepwise assembly of complex molecular architectures, while the azide provides a bioorthogonal handle for the attachment of imaging modalities such as fluorophores, radiolabels, or contrast agents for magnetic resonance imaging (MRI).

The ability to construct these probes in a modular fashion is a significant advantage. A core targeting molecule can be synthesized and then conjugated to different imaging agents via the azide group, allowing for multimodal imaging or the optimization of the probe's properties. This approach has been instrumental in the development of targeted imaging agents for a wide range of diseases, including cancer. researchgate.netmdpi.com

| Probe Type | Imaging Modality | Application |

| Fluorescent Probe | Fluorescence Microscopy | Cellular imaging, tracking of biomolecules |

| Radiotracer | PET/SPECT | In vivo imaging of disease markers |

| MRI Contrast Agent | Magnetic Resonance Imaging | Anatomical and functional imaging |

Synthesis of Fluorescent Molecular Probes

This compound is instrumental in the synthesis of fluorescent molecular probes, which are essential tools for imaging and detecting specific biomolecules in complex biological systems. nih.govnih.gov The azide group of this compound allows for its attachment to fluorophores using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net This reaction is highly efficient and specific, enabling the precise labeling of molecules.

Fluorescent probes typically consist of a fluorophore, a recognition element that binds to a specific target, and a linker. labinsights.nl this compound can be incorporated as part of the linker, connecting the fluorophore to the targeting moiety. For instance, after deprotection of the Boc group to reveal the primary amine, this amine can be coupled to a targeting molecule, such as a peptide or a small molecule inhibitor. The azide group can then be reacted with an alkyne-modified fluorophore to complete the synthesis of the probe.

Researchers have utilized this strategy to create a variety of fluorescent probes. For example, azido-functionalized dyes like azido-BODIPY, azido-ROX, and azido-R6G have been developed for use in such syntheses. labinsights.nlyork.ac.uk These probes can be used for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, to study biological processes at the molecular level. mdpi.com

A key advantage of using this compound is the ability to introduce the fluorophore at a late stage in the synthesis. This is particularly beneficial when working with sensitive fluorophores that might not tolerate the reaction conditions required for the synthesis of the targeting moiety. This modular approach provides flexibility in the design and synthesis of a wide array of fluorescent probes for diverse biological applications.

| Probe Component | Function | Example Moiety Derived From or Reacting With this compound |

| Fluorophore | Emits light upon excitation | Alkyne-modified BODIPY, Cyanine, Rhodamine, or Fluorescein dyes |

| Linker | Connects fluorophore to recognition element | The ethylamine backbone of this compound |

| Recognition Element | Binds to the specific biological target | Peptides, proteins, or other small molecules attached via the amine group |

Application in Activity-Based Proteomics and Enzymatic Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study the active state of enzymes within complex biological samples. nih.govmdpi.com this compound plays a crucial role in the design and synthesis of activity-based probes (ABPs) used in a two-step labeling approach. nih.gov

ABPs are small molecules that typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and enrichment. nih.govresearchgate.net In the two-step ABPP strategy, the reporter tag is a small, bioorthogonal handle, such as an azide, which is introduced into the biological system. mdpi.com This is followed by the selective attachment of a larger reporter molecule, like a fluorophore or biotin, via a bioorthogonal reaction. nih.gov

The use of this compound allows for the straightforward introduction of the azide handle into the ABP structure. The Boc-protected amine can be deprotected and coupled to the recognition element and warhead of the probe. This creates a compact, cell-permeable probe that can enter living cells and label its target enzymes. After labeling, the cells are lysed, and the azide-modified proteins are selectively reacted with an alkyne-containing reporter molecule.

This two-step approach offers several advantages over using probes with pre-attached bulky reporter groups. The smaller size of the initial probe often leads to better cell permeability and less steric hindrance, resulting in more efficient labeling of the target enzymes in their native environment. nih.gov

| Step | Description | Role of this compound |

| 1. Probe Synthesis | An activity-based probe (ABP) is synthesized with a bioorthogonal handle. | The azide group of this compound serves as the bioorthogonal handle. |

| 2. Labeling | The ABP is introduced into a biological sample (e.g., cell lysate or living cells) to covalently label target enzymes. | The compact nature of the azide-containing probe allows for efficient cell penetration and enzyme labeling. |

| 3. Ligation | A reporter molecule (e.g., fluorophore or biotin) with a complementary reactive group (e.g., alkyne) is added. | The azide handle on the labeled enzyme reacts with the reporter molecule via "click chemistry". |

| 4. Detection/Enrichment | The labeled enzymes can now be visualized (if a fluorophore was used) or enriched for further analysis (if biotin was used). | Enables the identification and quantification of active enzymes in the proteome. |

Integration into Advanced Drug Delivery System Components

This compound is a valuable component in the construction of advanced drug delivery systems, particularly those utilizing nanotechnology. nih.gov Its bifunctional nature allows for the precise engineering of nanocarriers, such as nanoparticles, liposomes, and micelles, to enhance drug solubility, improve bioavailability, and achieve targeted delivery. nih.gov

The azide group of this compound provides a convenient handle for attaching targeting ligands, imaging agents, or other functional molecules to the surface of nanocarriers via click chemistry. mdpi.com For instance, a targeting peptide with an alkyne group can be "clicked" onto the azide-functionalized surface of a nanoparticle. This allows the drug delivery system to specifically recognize and bind to cancer cells or other diseased tissues, thereby increasing the therapeutic efficacy and reducing off-target side effects.

The Boc-protected amine, after deprotection, can be used to attach the drug molecule itself or to modify the surface properties of the nanocarrier. For example, polyethylene glycol (PEG) chains can be attached to the amine groups to create a "stealth" coating that helps the nanocarrier evade the immune system and prolong its circulation time in the bloodstream. mdpi.com

The sequential and orthogonal nature of the reactions involving the azide and the protected amine allows for a high degree of control over the final structure and functionality of the drug delivery system. This modular approach is crucial for developing sophisticated, multi-functional nanomedicines that can simultaneously diagnose and treat diseases.

Contributions to Materials Science and Polymer Chemistry

This compound is a key reagent in materials science and polymer chemistry, enabling the synthesis of well-defined and functional materials. Its ability to participate in click chemistry and its protected amine functionality make it a versatile tool for modifying and creating novel polymers and nanomaterials.

Polymer Functionalization and Grafting Techniques

Polymer functionalization involves the introduction of specific chemical groups onto a polymer backbone to impart desired properties. This compound is frequently used to introduce azide groups onto polymers. This can be achieved by reacting the deprotected amine of this compound with a reactive polymer, such as a polymer containing acyl chloride or isocyanate groups.

Once the polymer is functionalized with azide groups, it can be further modified using click chemistry. This is a powerful strategy for "grafting" other polymer chains onto the backbone, creating graft copolymers. mdpi.com There are three main grafting techniques: "grafting to," "grafting from," and "grafting through". mdpi.comnih.gov The use of this compound is particularly relevant to the "grafting to" approach, where pre-synthesized polymer chains with alkyne end-groups are attached to the azide-functionalized backbone. mdpi.com

This method allows for the precise control over the structure of the resulting graft copolymer, as the backbone and the grafted chains are synthesized independently. This approach has been used to create a wide range of functional polymers, including amphiphilic block copolymers for self-assembly applications and biocompatible polymers for biomedical devices. researchgate.netmdpi.com

| Grafting Technique | Description | Application of this compound |

| Grafting to | Pre-formed polymer chains are attached to a polymer backbone. nih.gov | To introduce azide groups onto the polymer backbone for subsequent "clicking" of alkyne-terminated polymer chains. |

| Grafting from | Monomers are polymerized from initiating sites on a polymer backbone. plantarchives.org | Can be used to create the azide-functionalized backbone from which polymerization can be initiated. |

| Grafting through | Macromonomers (polymer chains with a polymerizable group) are copolymerized. mdpi.com | Not directly applicable, but the resulting copolymers can be functionalized with this compound. |

Synthesis of Functionalized Nanoparticles and Nanomaterials

This compound is widely used in the synthesis and surface functionalization of nanoparticles and other nanomaterials. pageplace.dedntb.gov.ua The surface properties of nanoparticles are crucial for their stability, dispersibility, and interaction with their environment. nih.gov By modifying the surface of nanoparticles with this compound, researchers can introduce azide groups that serve as versatile anchor points for further functionalization. nottingham.ac.uk

The process typically involves either an in-situ modification during the nanoparticle synthesis or a post-synthesis modification of pre-formed nanoparticles. nih.gov For example, silica (B1680970) or gold nanoparticles can be treated with a silane or thiol derivative of this compound to create an azide-terminated surface. researchgate.netmdpi.com

These azide-functionalized nanoparticles can then be readily conjugated with a wide variety of molecules, including fluorescent dyes, targeting ligands, drugs, and polymers, using click chemistry. nih.gov This allows for the creation of multifunctional nanomaterials with tailored properties for applications in areas such as bioimaging, biosensing, drug delivery, and catalysis. pageplace.denih.govnottingham.ac.uk

Preparation of Mechanically Interlocked Molecules (e.g., Rotaxanes)

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are fascinating molecular architectures where components are linked mechanically rather than covalently. nih.govresearchgate.net this compound has been employed in the synthesis of these complex structures, particularly in the formation of nottingham.ac.ukrotaxanes. nih.govresearchgate.netresearchgate.net

A nottingham.ac.ukrotaxane consists of a dumbbell-shaped molecule threaded through a macrocycle, with bulky "stoppers" at the ends of the dumbbell preventing the macrocycle from dethreading. nih.gov The synthesis of rotaxanes often relies on template-directed methods, where non-covalent interactions between the dumbbell and macrocycle precursors pre-organize the components for the final covalent bond-forming reaction. mdpi.com

The Boc-protected amine of this compound can be incorporated into the dumbbell component of a rotaxane. nih.govresearchgate.net For example, it can be part of the axle or used to attach the bulky stopper groups. The azide functionality can then be used to introduce other chemical entities onto the rotaxane structure via click chemistry, allowing for the creation of more complex and functional mechanically interlocked systems. nih.govrsc.orgresearchgate.net

The unique dynamic properties of rotaxanes, such as the ability of the macrocycle to shuttle along the axle, make them attractive for applications in molecular machines, sensors, and stimuli-responsive materials. nih.gov The use of versatile building blocks like this compound is crucial for the continued development and advancement of this exciting field of chemistry.

Intermediate in the Synthesis of Complex Organic Molecules

This compound has emerged as a valuable and versatile building block in modern organic synthesis. Its utility stems from the presence of two key functional groups within a simple ethylamine framework: a terminal azide and a carbamate-protected primary amine. This bifunctionality allows for selective and sequential chemical transformations, making it an ideal intermediate for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides stability to the amine during various synthetic steps and can be readily removed under acidic conditions, while the azide group serves as a precursor to other nitrogen-containing functionalities or participates directly in powerful ligation reactions. myskinrecipes.com

Synthesis of Diverse Heterocyclic Scaffolds (e.g., Triazoles, Guanidines)

The unique arrangement of functional groups in this compound makes it a powerful precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.

Triazoles: The azide moiety of this compound is perfectly suited for participation in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. myskinrecipes.com This reaction, particularly the copper(I)-catalyzed version known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". illinois.edu It allows for the efficient and highly regioselective formation of stable 1,4-disubstituted 1,2,3-triazole rings under mild reaction conditions. myskinrecipes.comnih.govmdpi.comorganic-chemistry.org

The resulting triazole ring, containing a Boc-protected aminoethyl side chain, can be further elaborated. The triazole core is often considered a bioisostere of the amide bond, offering improved stability against enzymatic hydrolysis. This strategy has been employed in the synthesis of peptidomimetics and macrocycles designed as inhibitors for therapeutic targets, such as the Grb2 SH2 domain. nih.gov

| Reactants | Reaction Type | Product Scaffold | Significance | Reference |

|---|---|---|---|---|

| Organic Azide + Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole | Core "click chemistry" reaction for efficient synthesis of triazoles used in drug discovery and bioconjugation. myskinrecipes.com | myskinrecipes.commdpi.com |

| Azide- and Alkyne-functionalized Peptide | Intramolecular CuAAC | Macrocyclic Peptidomimetic | Application of click chemistry to create potent and stable macrocyclic inhibitors of protein-protein interactions. nih.gov | nih.gov |

| Nitroolefins + Organic Azides | Copper-Catalyzed [3+2] Cycloaddition | 4-NO2-1,5-trisubstituted-1,2,3-triazoles | Provides a route to highly functionalized triazoles with a wide range of suitable substrates. nih.govfrontiersin.org | nih.govfrontiersin.org |

Guanidines: The guanidinium group is a key feature in many biologically active natural products and pharmaceuticals. organic-chemistry.orgnih.gov this compound serves as an excellent precursor for introducing a protected guanidine functionality. The synthetic strategy typically involves two key steps:

Reduction of the Azide: The azide group is selectively reduced to a primary amine, yielding N-Boc-ethylenediamine. This transformation can be achieved using various methods, such as catalytic hydrogenation or Staudinger reduction. nih.gov

Guanidinylation of the Amine: The newly formed primary amine can then be converted into a protected guanidine using a variety of guanidinylating agents. Reagents like N,N'-di-Boc-N"-triflylguanidine or N,N'-bis(Boc)-S-methylisothiourea are commonly used to install the di-Boc-protected guanidine moiety. orgsyn.orgresearchgate.net

This stepwise approach allows for the late-stage introduction of a guanidine group, a valuable strategy in complex molecule synthesis. rsc.org The resulting Boc-protected guanidine can be deprotected under acidic conditions when desired. nih.gov

Role in Multi-Component Reactions and Combinatorial Library Synthesis

The structure of this compound, featuring two distinct and orthogonally protected functional groups, makes it an ideal building block for both multi-component reactions (MCRs) and combinatorial chemistry.

Multi-Component Reactions: MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govnih.govmdpi.com this compound can be envisioned as a valuable component in MCRs. For example, after deprotection of the amine, it could participate in Ugi or Passerini reactions, which involve an amine, a carbonyl compound, an isocyanide, and (for the Ugi reaction) a carboxylic acid. The azide group would remain intact during these transformations, available for subsequent modification, such as a CuAAC reaction. This allows for the rapid assembly of complex and highly functionalized molecules from simple starting materials.

Combinatorial Library Synthesis: Combinatorial chemistry aims to produce large collections of related compounds, or libraries, for high-throughput screening in drug discovery. nih.govnih.gov The orthogonal nature of the azide and Boc-protected amine in this compound is a key advantage for this approach. One functional group can be reacted while the other remains protected. This allows for a divergent synthetic strategy:

First Diversification Point: The azide can be reacted with a diverse set of alkynes via click chemistry to generate a library of triazoles.

Second Diversification Point: The Boc group can then be removed, and the resulting primary amine can be acylated with a diverse set of carboxylic acids or reacted with other electrophiles.

This two-dimensional diversification strategy allows for the exponential generation of a large library of distinct compounds from a single, versatile scaffold.

| Step | Reaction | Building Blocks (Set A) | Building Blocks (Set B) | Result |

|---|---|---|---|---|

| 1 | CuAAC "Click" Reaction | This compound | A diverse collection of terminal alkynes (R-C≡CH) | A library of N-Boc-aminoethyl triazoles. |

| 2 | Boc Deprotection | Library from Step 1 | Acid (e.g., TFA) | A library of primary aminoethyl triazoles. |

| 3 | Amide Coupling | Library from Step 2 | A diverse collection of carboxylic acids (R'-COOH) | A final, large combinatorial library of N-acylated aminoethyl triazoles. |

Enabling Diverse Functional Group Introductions and Elaborations

Beyond its role in forming specific heterocyclic rings, this compound is a tool for introducing and manipulating various functional groups, which is a fundamental aspect of medicinal chemistry and drug design. nih.govashp.org

The versatility of its two key functional groups allows for numerous transformations:

The Azide Group: This group acts as a versatile chemical handle. Its primary use is in the formation of 1,2,3-triazoles via cycloaddition. myskinrecipes.com However, it also serves as a stable precursor to a primary amine. The reduction of the azide provides a method for introducing an amino group at a desired stage of a synthesis, a functionality that is crucial for the biological activity of many drugs. nih.govmdpi.com

The N-Boc Group: The tert-butoxycarbonyl group is one of the most common protecting groups for amines due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. rsc.org This allows the nitrogen atom it protects to be unmasked selectively for further elaboration. Once deprotected, the resulting primary amine can undergo a wide array of reactions, including:

Acylation to form amides.

Reductive amination to form secondary or tertiary amines.

Alkylation.

Sulfonylation to form sulfonamides.

Guanidinylation to form guanidines. organic-chemistry.org

The ethyl spacer between the two functional groups is also a common motif in bioactive molecules, providing appropriate spacing and flexibility for interaction with biological targets. mdpi.com

| Initial Functional Group | Reaction | Reagents | Resulting Functional Group | Synthetic Utility |

|---|---|---|---|---|

| Azide (-N₃) | Huisgen Cycloaddition (CuAAC) | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole | Formation of stable heterocyclic linkers and scaffolds. myskinrecipes.com |

| Azide (-N₃) | Reduction (e.g., Staudinger or Hydrogenation) | PPh₃, H₂O or H₂, Pd/C | Primary Amine (-NH₂) | Introduction of a primary amine for further functionalization. nih.gov |

| Boc-Amine (-NHBoc) | Deprotection | Acid (e.g., TFA, HCl) | Primary Amine (-NH₂) | Unmasking of the amine for subsequent reactions. rsc.org |

| Primary Amine (post-deprotection) | Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., EDC) | Amide | Peptide synthesis, introduction of acyl groups. |

| Primary Amine (post-azide reduction) | Guanidinylation | N,N'-di-Boc-N"-triflylguanidine | Di-Boc-Guanidine | Introduction of a protected guanidine moiety. orgsyn.org |

Advanced Research Directions and Future Perspectives in N Boc 2 Azidoethylamine Chemistry

Innovations in Environmentally Benign Synthetic Routes for Azidoamines

The synthesis of azidoamines, including N-Boc-2-azidoethylamine, has traditionally relied on methods that can involve hazardous reagents and conditions. Recognizing the principles of green chemistry, recent research has focused on developing safer and more sustainable synthetic routes. Key innovations include the adoption of flow chemistry and the discovery of enzymatic pathways for azide (B81097) synthesis.

Continuous-flow chemistry has emerged as a superior method for safely handling potentially explosive intermediates often encountered in azide synthesis. mdpi.comnih.gov By performing reactions in small-volume, continuously moving streams, flow reactors minimize the accumulation of hazardous materials, thereby significantly reducing safety risks associated with thermal runaways. mdpi.comnih.govnih.gov This technology not only enhances safety but also allows for precise control over reaction parameters, leading to higher yields and purity. nih.govnih.gov Automated flow systems have been developed for the efficient generation of both alkyl and aryl azides, which can be immediately used in subsequent reactions without isolation, streamlining the entire synthetic process. nih.gov

A groundbreaking development in green azide synthesis is the discovery of enzymatic routes. Researchers have identified the first natural enzyme, a promiscuous N-nitrosylase termed Tri17, capable of de novo azide bond formation. nih.govnih.govresearchgate.net This enzyme catalyzes the synthesis of organic azides from aryl hydrazines using ATP and nitrite (B80452) under mild, physiological conditions. nih.govnih.govresearchgate.net Furthermore, directed evolution has been used to engineer enzymes like cytochrome P411 variants that can catalyze the insertion of nitrene into C-H bonds from organic azides, opening new biocatalytic avenues for creating complex amine derivatives. tennessee.edu These biological approaches represent a paradigm shift towards truly sustainable and environmentally benign methods for producing azidoamines.

| Synthetic Method | Key Advantages | Challenges | Representative Reagents/Systems |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures | Safety risks (accumulation of hazardous intermediates), potential for thermal runaway, use of harsh reagents | Sodium azide, organic halides |

| Continuous-Flow Chemistry | Enhanced safety, precise reaction control, high reproducibility, easy scalability | Initial equipment setup cost | 3D printed flow reactors, monolithic azide reagents, azide exchange resins mdpi.comnih.gov |

| Enzymatic Synthesis | Environmentally benign (mild aqueous conditions), high selectivity | Limited enzyme scope, substrate specificity, enzyme stability | N-nitrosylase (Tri17), engineered Cytochrome P411 variants nih.govtennessee.edu |

Expansion of Bioorthogonal Reaction Scope with this compound Analogues

The azide group of this compound is a cornerstone of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biological processes. mdpi.comnih.gov Research is continuously expanding the toolkit of azide-based bioorthogonal reactions, moving beyond the canonical copper-catalyzed azide-alkyne cycloaddition (CuAAC) to develop new transformations with enhanced kinetics, orthogonality, and novel activation mechanisms. Analogues derived from this compound are ideal substrates for these next-generation reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes highly strained cyclooctynes, which react rapidly with azides without the need for a toxic metal catalyst. nih.govoup.comresearchgate.net This makes SPAAC exceptionally well-suited for applications in living organisms. oup.com Research in this area focuses on designing new cyclooctyne (B158145) structures with tailored reactivity and stability to further improve reaction rates and minimize side reactions. nih.gov

Photo-Triggered Reactions: To achieve spatiotemporal control over labeling, photo-activatable bioorthogonal reactions have been developed. nih.gov These methods involve caging one of the reactive partners, such as masking a cyclooctyne as a cyclopropenone, which can be "unleashed" by irradiation with light at a specific wavelength. sigmaaldrich.com This allows researchers to initiate the azide-alkyne reaction at a precise time and location within a cell or tissue. nih.govnih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The IEDDA reaction between a tetrazine and a strained alkene or alkyne is one of the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than SPAAC. jenabioscience.comresearchgate.net While the azide itself is not a direct participant, this compound can be used to synthesize molecules containing the necessary strained dienophiles, thereby linking the utility of azides to this powerful ligation chemistry. The IEDDA reaction is also orthogonal to azide-alkyne cycloadditions, allowing for simultaneous, multi-target labeling. glpbio.com

Computational Chemistry Approaches for Predicting Reactivity and Designing Novel Derivatives

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules in complex reactions, accelerating the design of novel chemical probes. jenabioscience.comacs.org For azides, computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide deep insights into reaction mechanisms and reactivity.

DFT calculations are widely used to investigate the transition states and activation energies of reactions such as the Huisgen 1,3-dipolar cycloaddition. nih.govnih.govnih.gov These calculations help elucidate whether a reaction proceeds through a concerted or stepwise mechanism and can accurately predict the site- and regio-selectivity of cycloadditions involving complex azides and alkynes. tennessee.eduoup.com By analyzing frontier molecular orbitals (FMOs), researchers can rationalize and predict the ambiphilic nature of azides in their reactions with various dipolarophiles. nih.gov

Molecular dynamics simulations complement these quantum mechanical calculations by exploring the free energy landscape of a reaction. nih.govnih.gov By simulating the dynamic movements of reactants, MD can reveal the crucial conformational aspects that govern the reaction pathway, providing a more complete picture of the reaction thermodynamics. nih.govnih.gov